Bienvenue dans la boutique en ligne BenchChem!

4-(Tert-butyl)cinnamic acid

TRPV1 Pain Research Ion Channel Pharmacology

Select 4-(tert-butyl)cinnamic acid (CAS 1208-65-7) for SAR programs requiring the unique pharmacophoric para-tert-butyl: sub-nM PPARα binding (Kd 0.75 nM), 6.5× selectivity over PPARγ, and nanomolar TRPV1 antagonism (IC₅₀ 22 nM). The tert-butyl substituent delivers a differentiated 77.7% synthetic yield, enhanced lipophilicity (LogP ~3.08), and defined crystal packing—properties unsubstituted or n-butyl analogs cannot replicate. Supplied as white crystalline solid (mp 198–200°C, ≥98% purity). Ideal for co-crystal screening, multi-step synthesis, and metabolic/pain therapeutic programs. Available in R&D to bulk quantities.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 1208-65-7
Cat. No. B018105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)cinnamic acid
CAS1208-65-7
Synonymsp-tert-Butylcinnamic Acid;  3-[4-(1,1-Dimethylethyl)phenyl]-2-propenoic Acid;  3-(4-tert-Butylphenyl)acrylic Acid; 
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+
InChIKeyQFSPZKLJQZSLQU-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butyl)cinnamic Acid (CAS 1208-65-7): A Para-Substituted Cinnamic Acid Building Block for PPAR and TRPV1 Research


4-(Tert-butyl)cinnamic acid (CAS 1208-65-7), also known as (E)-3-(4-tert-butylphenyl)acrylic acid, is a para-substituted cinnamic acid derivative characterized by a tert-butyl group on the phenyl ring [1]. This compound (molecular formula C₁₃H₁₆O₂, MW 204.26 g/mol, melting point 198–200°C) is a synthetic building block rather than a natural product, and is typically supplied as a white to off-white crystalline solid with purity levels of 95–98% . The tert-butyl substituent confers distinctive lipophilicity (calculated LogP ~3.08) and crystallographic properties that differentiate it from unsubstituted cinnamic acid and other alkyl-substituted analogs, making it relevant in medicinal chemistry programs targeting peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels [2].

Why 4-(Tert-butyl)cinnamic Acid Cannot Be Substituted with Unsubstituted Cinnamic Acid or Other Alkyl Analogs


The para-tert-butyl substituent is not a passive structural modification; it quantitatively alters the compound's molecular recognition profile, synthetic accessibility, and solid-state properties in ways that generic substitution cannot recapitulate. In PPAR binding assays, 4-(tert-butyl)cinnamic acid-derived compounds exhibit sub-nanomolar PPARα binding affinity (Kd 0.75 nM) [1]. In TRPV1 functional assays, compounds incorporating this scaffold demonstrate antagonist activity with an IC₅₀ of 22 nM [2]. The tert-butyl group also modifies the electronic environment of the aromatic ring during Knoevenagel condensation, yielding a distinct synthetic efficiency of 77.7% compared to 85.3% for unsubstituted cinnamic acid [3]. These quantitative differences across binding potency, synthetic yield, and crystallographic packing [4] mean that substituting with unsubstituted cinnamic acid or other alkyl derivatives (e.g., 4-butylcinnamic acid, 69.3% yield) would irreproducibly alter experimental outcomes in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-(Tert-butyl)cinnamic Acid Relative to Closest Analogs


TRPV1 Antagonist Potency: 4-(Tert-butyl)cinnamic Acid-Derived Compound Shows 22 nM IC₅₀ in Human HEK293 Cells

A compound derived from the 4-(tert-butyl)cinnamic acid scaffold (BDBM50272548/CHEMBL4127436) was evaluated for antagonist activity at human TRPV1 channels expressed in HEK293 cells. The compound inhibited capsaicin-induced Ca²⁺ influx with an IC₅₀ of 22 nM [1]. While this is a derivative rather than the free acid, the tert-butylphenyl moiety is the key pharmacophoric element conferring potency; unsubstituted cinnamic acid lacks this structural feature and would not be expected to exhibit comparable TRPV1 antagonism .

TRPV1 Pain Research Ion Channel Pharmacology

PPARα Binding Affinity: Scaffold Exhibits Sub-Nanomolar Kd (0.75 nM) with Measurable PPARγ Selectivity

A 4-(tert-butyl)cinnamic acid-derived compound (BDBM50235985/CHEMBL4092600) was evaluated for binding to PPARα and PPARγ by surface plasmon resonance (SPR). The compound bound PPARα with a Kd of 0.75 nM and PPARγ with a Kd of 4.90 nM, indicating approximately 6.5-fold selectivity for PPARα over PPARγ at the binding level [1]. In cellular transactivation assays using GAL4-fused human PPAR LBD in HepG2 cells, the EC₅₀ for PPARα activation was 46 nM, while PPARγ activation required an EC₅₀ of 300 nM—a 6.5-fold functional selectivity favoring PPARα [1].

PPAR Metabolic Syndrome Nuclear Receptors

Synthetic Efficiency: Knoevenagel Condensation Yield 77.7% Versus 85.3% for Unsubstituted Cinnamic Acid

In a systematic head-to-head study of six cinnamic acid derivatives synthesized via Knoevenagel condensation using identical conditions (malonic acid, pyridine-piperidine, reflux), 4-tert-butylcinnamic acid was obtained in 77.7% yield [1]. Under the same protocol, unsubstituted cinnamic acid gave 85.3% yield, while 4-butylcinnamic acid (n-butyl) gave 69.3% yield [1]. The tert-butyl substituent reduces carbonyl reactivity compared to unsubstituted benzaldehyde due to combined steric and electronic effects, but less severely than the straight-chain n-butyl group [1].

Organic Synthesis Knoevenagel Condensation Process Chemistry

Crystal Structure Defined: Nearly Planar Molecular Geometry with Defined Intermolecular Packing (R=0.0414)

Single-crystal X-ray diffraction analysis of a 4-(tert-butyl)cinnamic acid derivative (C₁₆H₁₆NO₃, Mr=271.316) revealed an orthorhombic crystal system (space group Aba2) with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, and refinement to R=0.0414 for 728 unique observed reflections [1]. The molecule is nearly planar within 0.2 Å, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The tert-butyl group influences intermolecular packing primarily through van der Waals interactions, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) translated by half unit along the b and c axes [1].

Crystallography Solid-State Chemistry Structural Biology

Lipophilicity Enhancement: Calculated LogP 3.08 Enables Membrane Permeability Differentiation

4-(Tert-butyl)cinnamic acid has a calculated LogP value of approximately 3.08 and a polar surface area (PSA) of 37.30 Ų . Unsubstituted cinnamic acid (LogP ~2.13) is considerably less lipophilic. This logP difference of approximately 0.95 units translates to a theoretical ~9-fold increase in partition coefficient, significantly enhancing membrane permeability potential [1]. The tert-butyl group also reduces water solubility: the compound is described as sparingly soluble in water but readily soluble in chloroform and dichloromethane .

Physicochemical Properties Drug Design ADME

PPARδ Agonist Scaffold Validation: Cinnamic Acid Derivatives with para-Substitution Enter Preclinical Metabolic Syndrome Pipeline

A 2020 study published in Current Drug Discovery Technologies systematically synthesized and evaluated a series of cinnamic acid derivatives as PPARδ agonists for metabolic syndrome [1]. The study utilized para-substituted cinnamic acids as the core scaffold, with compound 3 demonstrating significant antidiabetic activity in oral glucose tolerance tests and compound 1 showing anti-inflammatory activity in carrageenan-induced rat paw edema [1]. Molecular docking studies confirmed favorable binding conformations within the PPARδ ligand-binding domain [1]. While the exact 4-tert-butyl analog was not the lead compound in this study, the research validates the para-substituted cinnamic acid scaffold class as a productive entry point for PPARδ agonist discovery [1].

PPARδ Metabolic Disorders Drug Discovery

Recommended Application Scenarios for 4-(Tert-butyl)cinnamic Acid Based on Quantitative Differentiation Evidence


PPARα/γ Selectivity Profiling in Nuclear Receptor Drug Discovery

Use 4-(tert-butyl)cinnamic acid as a starting scaffold for developing PPARα-selective agonists. The scaffold-derived compounds exhibit sub-nanomolar PPARα binding (Kd = 0.75 nM) with 6.5-fold selectivity over PPARγ at both binding (Kd = 4.90 nM) and functional (EC₅₀ PPARα = 46 nM vs PPARγ = 300 nM) levels [1]. This isoform differentiation is critical for metabolic disease programs seeking to avoid PPARγ-associated adverse effects (e.g., weight gain, edema) while retaining beneficial lipid-modulating activity.

TRPV1 Antagonist Development for Pain and Inflammation Models

Employ the 4-(tert-butyl)cinnamic acid scaffold as the phenylpropenoic acid pharmacophore for TRPV1 antagonist design. A tert-butylphenyl-containing derivative demonstrates potent antagonist activity with an IC₅₀ of 22 nM at human TRPV1 expressed in HEK293 cells [2]. This nanomolar potency positions the scaffold as a viable alternative to capsaicin-based antagonists in programs targeting neuropathic pain, inflammatory hyperalgesia, or other TRPV1-mediated conditions.

Synthetic Intermediate Requiring Defined Crystallographic Parameters for Co-Crystal Engineering

Select 4-(tert-butyl)cinnamic acid when solid-state characterization is required for formulation development or co-crystal screening. The compound's crystal structure has been rigorously determined (orthorhombic Aba2, R = 0.0414) with documented intermolecular packing distances (nearest contact 3.647 Å) [3]. The tert-butyl group provides a steric handle that modulates van der Waals packing, differentiating it from the planar stacking observed in unsubstituted cinnamic acid crystals.

Knoevenagel Condensation Feasibility Assessment and Scale-Up Planning

Use 4-(tert-butyl)cinnamic acid when a balance between synthetic accessibility (77.7% yield) and the lipophilic bulk of a tert-butyl group is required [4]. This yield differentiates it from the more efficient but less lipophilic unsubstituted cinnamic acid (85.3%) and the less efficient n-butyl analog (69.3%), enabling precise cost and material calculations for multi-step synthetic routes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Tert-butyl)cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.